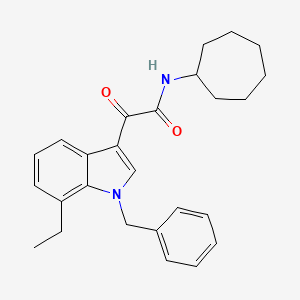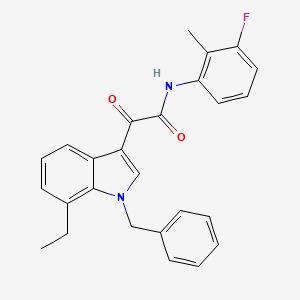![molecular formula C24H25FN2O2 B4334851 N-cycloheptyl-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4334851.png)
N-cycloheptyl-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide
Overview
Description
N-cycloheptyl-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cycloheptyl group, a fluorobenzyl group, and an indole moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide typically involves multiple steps, including the formation of the indole core, the introduction of the fluorobenzyl group, and the attachment of the cycloheptyl group. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the indole core.
Attachment of the Cycloheptyl Group: This can be accomplished through an amide coupling reaction, where the cycloheptyl amine reacts with an acyl chloride or ester derivative of the indole compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the indole moiety.
Reduction Products: Alcohol derivatives of the compound.
Substitution Products: Compounds where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and other materials to modify their properties.
Biology:
Biochemistry: It can be used as a probe to study enzyme mechanisms and protein interactions.
Medicine:
Therapeutics: The compound may have therapeutic potential in treating diseases such as cancer and neurological disorders.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may have applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist of certain receptors, altering signal transduction processes and cellular responses.
Comparison with Similar Compounds
- N-cycloheptyl-1,2-dihydro-5-bromo-1-(4-fluorobenzyl)-6-methyl-2-oxo-pyridine-3-carboxamide
- N-cycloheptyl-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Comparison:
- Structural Differences: While these compounds share the cycloheptyl and fluorobenzyl groups, they differ in the core structure, with variations in the heterocyclic moieties.
- Chemical Properties: The differences in the core structure can lead to variations in chemical reactivity, stability, and solubility.
- Biological Activity: These structural differences can also influence the compounds’ interactions with biological targets, leading to distinct pharmacological profiles.
Properties
IUPAC Name |
N-cycloheptyl-2-[1-[(2-fluorophenyl)methyl]indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O2/c25-21-13-7-5-9-17(21)15-27-16-20(19-12-6-8-14-22(19)27)23(28)24(29)26-18-10-3-1-2-4-11-18/h5-9,12-14,16,18H,1-4,10-11,15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAYWTZVWUBDHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(2,6-dimethylphenyl)-2-oxoacetamide](/img/structure/B4334770.png)
![N-benzyl-2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4334785.png)
![1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(4-PHENYLPIPERAZIN-1-YL)ETHANE-1,2-DIONE](/img/structure/B4334795.png)
![2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoacetamide](/img/structure/B4334803.png)
![2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-cycloheptyl-2-oxoacetamide](/img/structure/B4334811.png)
![1-[3-(ADAMANTAN-1-YL)-4-METHOXYBENZOYL]-4-(1-PHENYLCYCLOHEXYL)PIPERAZINE](/img/structure/B4334812.png)




![N-benzyl-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4334859.png)
![6-(dibenzo[b,d]furan-2-yl)-2,3,4,4a,6,11b-hexahydro-1H-[1,3]benzodioxolo[5,6-c]chromene](/img/structure/B4334873.png)
![ETHYL 4-{2-CHLORO-6-[2-METHOXY-4-(METHYLSULFANYL)BENZAMIDO]PHENYL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B4334881.png)
![METHYL 2-{4-[2-(DIBENZYLAMINO)ACETAMIDO]PHENOXY}ACETATE](/img/structure/B4334892.png)
